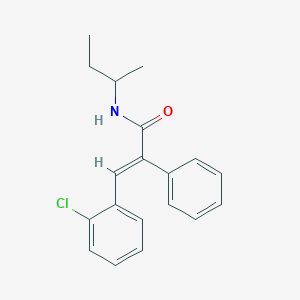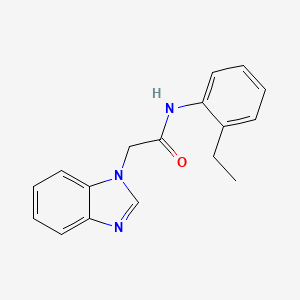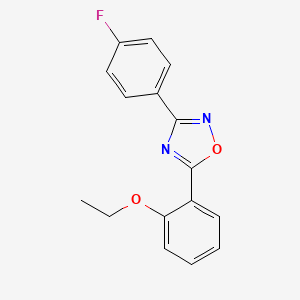
1-(phenylsulfonyl)decahydroquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(phenylsulfonyl)decahydroquinolin-4-ol is a chemical compound that has gained significant attention in scientific research. It is an organic compound that is commonly known as QS11, which is a small molecule inhibitor of the Hedgehog signaling pathway. The Hedgehog signaling pathway is a critical pathway that regulates the development of various tissues and organs in the human body. The pathway is also involved in the development of several diseases, including cancer. QS11 has been found to inhibit the Hedgehog signaling pathway, making it a potential therapeutic agent in the treatment of cancer.
Mécanisme D'action
QS11 inhibits the Hedgehog signaling pathway by binding to and stabilizing the protein SMO (smoothened). SMO is a critical component of the Hedgehog signaling pathway, and its activation is necessary for the pathway to function correctly. QS11 stabilizes SMO in an inactive conformation, preventing its activation and inhibiting the Hedgehog signaling pathway.
Biochemical and physiological effects:
QS11 has been found to have several biochemical and physiological effects. Inhibition of the Hedgehog signaling pathway by QS11 has been shown to decrease the proliferation of cancer cells and induce apoptosis (programmed cell death). QS11 has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
QS11 has several advantages for use in lab experiments. It is readily available and has a high purity, making it easy to use in experiments. QS11 has also been extensively studied, and its mechanism of action is well understood. However, QS11 also has limitations. It is a small molecule inhibitor, and its effects may not be specific to the Hedgehog signaling pathway. QS11 may also have off-target effects, making it challenging to interpret experimental results.
Orientations Futures
Several future directions for the study of QS11 are possible. QS11 can be studied further to determine its potential use in the treatment of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. QS11 can also be studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of more specific inhibitors of the Hedgehog signaling pathway may also be possible, improving the efficacy and specificity of the treatment.
Méthodes De Synthèse
The synthesis of QS11 involves a multi-step process that starts with the reaction of 1,5-dibromopentane with sodium hydride to form the intermediate compound 1,5-pentanedithiol. The intermediate compound is then reacted with 1,2,3,4-tetrahydroisoquinoline to form the final product, QS11. The synthesis of QS11 has been optimized to improve the yield and purity of the compound, making it readily available for scientific research.
Applications De Recherche Scientifique
QS11 has been extensively studied for its potential use in cancer therapy. The Hedgehog signaling pathway is known to be involved in the development of several types of cancer, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. QS11 has been found to inhibit the Hedgehog signaling pathway, making it a potential therapeutic agent in the treatment of these cancers. QS11 has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-3,6-7,13-15,17H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCAFVCFAVJLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B5370096.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5370104.png)
![1-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5370106.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,6-dihydroxybenzamide](/img/structure/B5370116.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5370131.png)

![6-methyl-4-{[(6-methyl-1H-benzimidazol-2-yl)methyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5370140.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5370147.png)

![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5370152.png)
![7-(2,5-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5370156.png)
![methyl (methyl{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}amino)acetate](/img/structure/B5370161.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5370206.png)